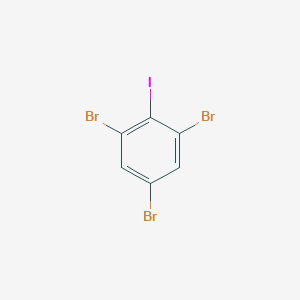

1,3,5-Tribromo-2-iodobenzene

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,3,5-tribromo-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br3I/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUHDGOCAVMIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175859 | |

| Record name | Benzene, 1-iodo-2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21521-51-7 | |

| Record name | Benzene, 1-iodo-2,4,6-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021521517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21521-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-2,4,6-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-IODO-2,4,6-TRIBROMOBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3,5-Tribromo-2-iodobenzene structure and bonding

An In-Depth Technical Guide to the Structure, Bonding, and Synthetic Utility of 1,3,5-Tribromo-2-iodobenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a highly functionalized aromatic scaffold with significant potential in organic synthesis, materials science, and drug discovery. The strategic placement of four halogen atoms, each with distinct electronic and steric properties, renders this molecule a versatile building block for the construction of complex, multi-substituted aromatic systems. This document details the most logical synthetic pathways, provides an in-depth analysis of its structural and bonding characteristics, and explores its reactivity, with a focus on selective functionalization. Methodologies are presented with a focus on the underlying chemical principles, ensuring both scientific rigor and practical applicability for researchers in the field.

Introduction and Strategic Significance

Polyhalogenated aromatic compounds are pivotal intermediates in modern organic chemistry. The presence of multiple halogen atoms offers chemists a suite of reactive handles that can be selectively addressed through various cross-coupling and functionalization reactions. This compound (IUPAC Name: this compound) is a particularly noteworthy example. Its C2-symmetric substitution pattern, combined with the differential reactivity of the carbon-iodine versus carbon-bromine bonds, allows for programmed, sequential bond formation. This capability is highly sought after in the synthesis of complex organic materials, such as organic light-emitting diode (OLED) components, and in the creation of intricate molecular architectures for pharmaceutical applications.[1]

This guide will first establish a reliable synthetic route to this key intermediate, starting from readily available precursors. Subsequently, it will delve into the nuanced structural features of the molecule, including bond distortions and non-covalent interactions that govern its solid-state behavior. Finally, the guide will illuminate the strategic application of this compound in synthesis, providing a validated protocol for its selective functionalization.

Synthesis and Characterization

The synthesis of this compound is logically approached in a two-step sequence starting from aniline. Direct halogenation of benzene is not a viable route to the 1,3,5-substitution pattern, as halogen substituents are ortho, para-directing for subsequent electrophilic aromatic substitution.[2] Therefore, a more controlled, indirect strategy is required.

Step 1: Synthesis of the Precursor, 1,3,5-Tribromobenzene

The most established and reliable method for synthesizing the 1,3,5-tribromobenzene precursor involves the deamination of 2,4,6-tribromoaniline. The amino group, a powerful activating and ortho, para-directing group, is first used to ensure the correct placement of three bromine atoms on the aromatic ring. Subsequently, the amino group is removed via a diazotization-reduction sequence.

Caption: Synthetic pathway from Aniline to 1,3,5-Tribromobenzene.

Experimental Protocol: Synthesis of 1,3,5-Tribromobenzene [3][4]

-

Bromination of Aniline: To a solution of aniline in water, add an excess of bromine water with vigorous stirring. The reaction is complete when a persistent yellow color from the excess bromine is observed. The white precipitate of 2,4,6-tribromoaniline is collected by filtration, washed thoroughly with water to remove hydrobromic acid, and dried.

-

Diazotization and Deamination: The dried 2,4,6-tribromoaniline is dissolved in a mixture of ethanol and benzene. Concentrated sulfuric acid is added, followed by the portion-wise addition of solid sodium nitrite at room temperature.

-

Causality: The sodium nitrite and sulfuric acid generate nitrous acid in situ, which converts the primary amine to a diazonium salt. The ethanol serves as the reducing agent, replacing the diazonium group (-N₂⁺) with a hydrogen atom, a process that is favored by the presence of electron-withdrawing groups (the bromine atoms) on the ring.

-

Workup and Purification: The reaction mixture is heated to reflux until gas evolution ceases. Upon cooling, the crude 1,3,5-tribromobenzene precipitates. The solid is collected by filtration and can be purified by recrystallization from a mixture of glacial acetic acid and water to yield a colorless solid.

Step 2: Proposed Synthesis of this compound

The introduction of an iodine atom at the C2 position, situated between two bromine atoms, is best achieved through directed ortho-metalation (DoM). The protons on the 1,3,5-tribromobenzene ring are acidic, with the proton at C2 being the most acidic due to the cumulative electron-withdrawing inductive effect of the two flanking bromine atoms. This allows for regioselective deprotonation using a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an iodine source.

Caption: Proposed synthetic route via directed ortho-metalation.

Proposed Experimental Protocol: ortho-Iodination of 1,3,5-Tribromobenzene

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1,3,5-tribromobenzene (1.0 eq.). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour.

-

Causality: At this low temperature, the kinetically favored deprotonation occurs at the most acidic C-H bond (C2), forming the aryllithium intermediate. Side reactions, such as halogen-metal exchange or benzyne formation, are minimized.[5]

-

Iodination: A solution of iodine (I₂) (1.2 eq.) in anhydrous THF is added dropwise to the aryllithium solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.

-

Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume excess iodine. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound would be confirmed by a combination of physical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 21521-51-7 | [1] |

| Molecular Formula | C₆H₂Br₃I | [1] |

| Molecular Weight | 440.70 g/mol | [6] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 103-104 °C | [7] |

| Density (predicted) | ~2.75 g/cm³ | [1] |

| Solubility | Soluble in hexane, ethanol, ether |[1][7] |

Predicted Spectroscopic Data:

-

¹H NMR: Due to the molecule's symmetry, the two protons at C4 and C6 are chemically equivalent. They would appear as a single sharp singlet in the aromatic region, likely around δ 7.8-8.0 ppm. The downfield shift is expected due to the deshielding effects of the four surrounding halogen atoms.

-

¹³C NMR: The spectrum would show three distinct signals for the aromatic carbons: one for the iodine-bearing carbon (C2), one for the bromine-bearing carbons (C1, C3, C5), and one for the proton-bearing carbons (C4, C6). The carbon attached to iodine (C-I) would appear at a significantly high field (low ppm value, ~90-100 ppm) due to the "heavy atom effect," while the carbons attached to bromine (C-Br) would be found further downfield (~120-125 ppm). The protonated carbons (C-H) would appear in the typical aromatic region (~130-135 ppm).

-

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing three bromine atoms (with ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio, leading to a 1:3:3:1 pattern for M, M+2, M+4, M+6) and one iodine atom. The molecular ion (M⁺) peak would be observed at m/z 440 (for the most abundant isotopes).

Molecular Structure and Bonding

While a specific crystal structure for this compound is not publicly available, a detailed understanding of its structure and bonding can be inferred from related polyhalogenated benzenes, such as 1,3,5-triiodobenzene.[8]

Intramolecular Effects: Steric Strain and Ring Distortion

The presence of four large halogen substituents on a single benzene ring induces significant steric strain. The vicinal arrangement of the bulky iodine atom at C2 between two bromine atoms at C1 and C3 forces the C-X bonds to bend out of the plane of the aromatic ring to minimize van der Waals repulsion. This steric crowding is also expected to cause distortions in the benzene ring itself. The internal C-C-C bond angles at the points of substitution will likely deviate from the ideal 120° of a perfect hexagon. Specifically, the C1-C2-C3 angle is expected to be compressed to less than 120° to accommodate the bulky substituents.

Intermolecular Interactions: The Role of Halogen Bonding

A key feature in the solid-state structure of polyhalogenated compounds is the halogen bond. This is a non-covalent interaction where an electrophilic region on one halogen atom (known as a σ-hole) interacts favorably with a nucleophilic region on an adjacent molecule, such as a lone pair on another halogen.

In this compound, the large and highly polarizable iodine atom is a potent halogen bond donor. It is anticipated that in the solid state, the iodine atom of one molecule will form a linear halogen bond with a bromine atom of a neighboring molecule (C-I···Br-C). These interactions, along with weaker C-H···Br and C-H···I hydrogen bonds and π-π stacking of the aromatic rings, will dictate the crystal packing arrangement. These directional, non-covalent forces are of great interest in crystal engineering and the design of self-assembling materials.

Reactivity and Synthetic Applications

The primary synthetic value of this compound lies in its capacity for selective, sequential cross-coupling reactions. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl, which is inversely related to the bond dissociation energy.

Sources

- 1. chembk.com [chembk.com]

- 2. reddit.com [reddit.com]

- 3. 1,3,5-Tribromobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 5. ias.ac.in [ias.ac.in]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 2,4,6-TRIBROMOIODOBENZENE | 21521-51-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Halobenzene Scaffold: A Cornerstone in the Evolution of Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Molecular Complexity

Halogenated benzene derivatives, often perceived as simple aromatic scaffolds, have been fundamental to the advancement of organic synthesis for over a century.[1] Their unique and tunable reactivity, conferred by the attached halogen atom, has positioned them as indispensable building blocks in the construction of a vast array of complex molecules, from life-saving pharmaceuticals to revolutionary materials. This guide provides a comprehensive historical and technical perspective on the pivotal role of halobenzene derivatives, tracing their journey from early, often harsh, synthetic methodologies to their central role in the sophisticated transition-metal-catalyzed reactions that define modern chemistry. We will explore the causality behind key experimental choices, the evolution of synthetic strategies, and the enduring impact of these versatile intermediates on the landscape of drug discovery and development.

Early Encounters: The Dawn of Halobenzene Chemistry

The story of halobenzene derivatives in synthesis begins not with their use as coupling partners, but with their initial preparation and early applications. The ability to controllably introduce a halogen onto a benzene ring was a critical first step that opened new avenues for aromatic functionalization.

The Gateway: Early Syntheses of Halobenzenes

In the late 19th and early 20th centuries, two primary methods for the synthesis of simple halobenzenes emerged, laying the groundwork for their future utility.

1. Electrophilic Halogenation: The direct reaction of benzene with chlorine or bromine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), provided a straightforward route to chlorobenzene and bromobenzene.[2] This reaction proceeds via electrophilic aromatic substitution, where the Lewis acid polarizes the dihalogen molecule, creating a potent electrophile that attacks the electron-rich benzene ring.

2. The Sandmeyer Reaction: For the synthesis of iodo- and other halobenzenes, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, proved to be a versatile and reliable method. This reaction involves the diazotization of aniline to form a benzenediazonium salt, which is then treated with a copper(I) halide to yield the corresponding halobenzene.[3] This method was particularly significant as it allowed for the introduction of a wider range of halogens and other functional groups onto the aromatic ring.

The First Wave of C-C and C-O Bond Formation: Harnessing Halobenzene Reactivity

With reliable methods for their synthesis established, chemists began to explore the synthetic potential of the carbon-halogen bond in halobenzenes. These early reactions, while often requiring harsh conditions, were groundbreaking in their ability to form new carbon-carbon and carbon-oxygen bonds, laying the conceptual foundation for modern cross-coupling chemistry.

The Ullmann Condensation: A Copper-Catalyzed Revolution

In 1901, Fritz Ullmann reported a seminal discovery: the copper-promoted coupling of two aryl halides to form a biaryl linkage.[4] This reaction, now known as the Ullmann condensation, was one of the first examples of a transition-metal-mediated carbon-carbon bond-forming reaction.[4] The classical Ullmann reaction typically required stoichiometric amounts of copper and high reaction temperatures, often exceeding 200°C.[5]

A significant extension of this methodology, the Ullmann biaryl ether synthesis, was reported by Ullmann in 1905 and involves the copper-catalyzed reaction of an aryl halide with a phenol to form a diaryl ether.[3] This transformation proved to be of immense importance in the synthesis of complex natural products and other biologically active molecules containing the diaryl ether motif.

Historical Protocol: The Classic Ullmann Biaryl Coupling

A typical example of the classic Ullmann biaryl coupling is the conversion of ortho-chloronitrobenzene into 2,2'-dinitrobiphenyl.

Procedure:

-

A mixture of ortho-chloronitrobenzene and a copper-bronze alloy is heated to high temperatures (often in a sealed tube or autoclave).

-

The reaction is typically run neat or in a high-boiling solvent.

-

After an extended reaction time, the mixture is cooled and the product is isolated by extraction and crystallization.

Causality of Experimental Choices:

-

High Temperatures: The high temperatures were necessary to overcome the activation energy for the oxidative addition of the aryl halide to the copper metal.

-

Copper Metal: Finely divided copper or a copper-bronze alloy was used to provide a high surface area for the reaction. The copper acts as both a reactant and a catalyst in the complex reaction mechanism.

-

Electron-Deficient Aryl Halides: The classical Ullmann reaction was often limited to electron-deficient aryl halides, as the electron-withdrawing groups activated the carbon-halogen bond towards reaction with copper.

The Grignard Reaction: Activating Halobenzenes for Nucleophilic Attack

The discovery of the Grignard reagent by Victor Grignard in 1900 provided a powerful new tool for carbon-carbon bond formation. By reacting an aryl halide, such as bromobenzene, with magnesium metal in an ethereal solvent, a highly reactive organomagnesium species (phenylmagnesium bromide) is formed.[6] This "umpolung" (reversal of polarity) transforms the formerly electrophilic carbon of the C-X bond into a potent nucleophile.

Grignard reagents derived from halobenzenes could then be reacted with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds. This methodology was a cornerstone of synthetic chemistry for much of the 20th century and remains a valuable tool today.

Experimental Workflow: Grignard Reagent Formation and Reaction

The following workflow illustrates the synthesis of benzoic acid from bromobenzene via a Grignard reagent.[7]

Caption: Workflow for the synthesis of benzoic acid using a Grignard reagent derived from bromobenzene.

The Palladium Revolution: A Paradigm Shift in Cross-Coupling

The latter half of the 20th century witnessed a paradigm shift in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the Nobel Prize in Chemistry in 2010, offered unprecedented efficiency, selectivity, and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[8] Halobenzene derivatives, particularly bromo- and iodo-benzenes, were central to the development and application of these powerful synthetic methods.

The Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, first reported independently by Tsutomu Mizoroki and Richard F. Heck in the early 1970s, involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene.[6][9][10] This reaction was groundbreaking as it provided a direct method for the arylation of double bonds.

Historical Protocol: The Mizoroki-Heck Coupling of Iodobenzene and Styrene

The original reaction reported by Mizoroki in 1971 describes the coupling of iodobenzene and styrene.[11]

Procedure:

-

Iodobenzene, styrene, and a palladium salt (e.g., PdCl₂) are dissolved in a suitable solvent such as methanol.

-

A base, typically a weak base like potassium acetate, is added to the mixture.

-

The reaction is heated in a sealed tube or autoclave to around 120°C for several hours.

-

After cooling, the product, stilbene, is isolated by filtration and recrystallization.

Causality of Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination.

-

Base: The base is required to neutralize the hydrohalic acid (HX) that is generated in the catalytic cycle, thus regenerating the active Pd(0) catalyst.

-

Iodobenzene: Aryl iodides were the most reactive aryl halides in the early Heck reactions due to the weaker C-I bond, which facilitates the rate-determining oxidative addition step.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Reaction

First published by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most widely used cross-coupling reactions.[12] It involves the palladium-catalyzed reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a base.[4] The mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron reagents have made the Suzuki-Miyaura coupling a favorite in both academic and industrial settings.

The Stille Coupling: Utilizing Organotin Reagents

The Stille coupling, developed by John Stille in the late 1970s, utilizes organotin compounds as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide. While the toxicity of organotin reagents is a significant drawback, the Stille reaction is tolerant of a wide range of functional groups and the organotin reagents are generally stable to air and moisture.

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling, reported in 1975, is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. A key feature of this reaction is the use of a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate.

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination, developed in the mid-1990s, is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction has largely replaced harsher classical methods for the synthesis of aryl amines. The development of increasingly active and sterically demanding phosphine ligands has been crucial to the broad applicability of this reaction, enabling the use of less reactive aryl chlorides as substrates.[13]

Comparative Reactivity of Halobenzenes in Palladium-Catalyzed Cross-Coupling

The choice of the halogen atom on the benzene ring is a critical parameter in palladium-catalyzed cross-coupling reactions, as it directly influences the rate of the oxidative addition step. The general trend in reactivity follows the carbon-halogen bond strength:

I > Br > Cl >> F

| Halogen | C-X Bond Energy (kJ/mol) | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |

| I | ~270 | Very High | Mild conditions, often room temperature. |

| Br | ~330 | High | Moderate heating often required. |

| Cl | ~397 | Moderate | Requires more active catalysts and higher temperatures.[14] |

| F | ~544 | Very Low | Generally unreactive in standard cross-coupling reactions. |

This reactivity trend has historically dictated the choice of halobenzene derivative for a given synthesis. Aryl iodides and bromides were the workhorses of early cross-coupling chemistry due to their high reactivity. The development of more sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has been a major focus of research, with the goal of activating the more abundant and less expensive aryl chlorides.[13][15]

Halobenzene Derivatives in the Synthesis of Landmark Molecules

The practical impact of halobenzene derivatives in synthesis is best illustrated through their application in the construction of molecules that have had a significant impact on science and society.

Thyroxine: A Tale of Iodinated Benzene

The synthesis of the thyroid hormone thyroxine by Charles Harington and George Barger in 1927 was a landmark achievement in organic chemistry and medicine.[16][17] A key step in their synthesis involved the coupling of two iodinated benzene derivatives, demonstrating the early strategic use of halobenzenes in the construction of complex biomolecules. The synthesis involved the condensation of 3,4,5-triiodonitrobenzene with the sodium salt of diiodotyrosine, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to install the phenolic hydroxyl group.

DDT: A Double-Edged Sword of the 20th Century

The insecticide dichlorodiphenyltrichloroethane (DDT), first synthesized in 1874, is prepared by the reaction of chloral (trichloroacetaldehyde) with two equivalents of chlorobenzene in the presence of an acid catalyst.[9] While its devastating environmental impact led to its ban in many countries, the synthesis of DDT is a stark example of the large-scale industrial application of a simple halobenzene derivative.[13]

Vancomycin: The Ullmann Reaction in the Synthesis of a Last-Resort Antibiotic

The complex glycopeptide antibiotic vancomycin contains a biaryl ether linkage that is crucial for its biological activity. In several total syntheses of vancomycin and its analogues, the Ullmann biaryl ether synthesis has been employed to construct this key structural feature, highlighting the enduring relevance of this classical reaction in modern synthetic challenges.[8][18]

Conclusion: An Enduring Legacy and a Bright Future

The history of halobenzene derivatives in synthesis is a compelling narrative of chemical innovation. From the early, forceful methods of the Ullmann condensation to the nuanced and highly selective palladium-catalyzed reactions of today, these simple aromatic scaffolds have been at the forefront of our ability to construct complex molecular architectures. The ongoing development of new catalytic systems that can activate the strong carbon-chlorine and even carbon-fluorine bonds promises to further expand the synthetic utility of halobenzene derivatives, ensuring their continued importance in the fields of drug discovery, materials science, and beyond. The humble halobenzene, a cornerstone of synthetic chemistry's past, is poised to remain an indispensable tool for its future.

References

- Ullmann, F.; Sponagel, P. (1905). Über die Phenyläther des Brenzcatechins. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212.

-

Chemguide. (n.d.). Making aryl halides (halogenoarenes). Retrieved from [Link]

- Halogenated Benzene Derivatives. (2026, January 23). The Versatility of Halogenated Benzene Derivatives in Chemical Synthesis. Retrieved from a generic chemical supplier website.

- Ullmann, F.; Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). DDT. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- Heck, R. F. (1968). The Arylation of Olefinic Compounds by Organopalladium Compounds. Journal of the American Chemical Society, 90(20), 5518–5526.

- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.

- Royal Society of Chemistry. (2010). The 2010 Nobel Prize in Chemistry.

- Paryzek, Z., & Blaszczyk, K. (1987). Spiro steroids via the Barbier–Grignard reaction of steroidal ketones with allyl bromide and magnesium. Canadian Journal of Chemistry, 65(1), 229-235.

- Harington, C. R., & Barger, G. (1927). Chemistry of Thyroxine: Constitution and Synthesis of Thyroxine. Biochemical Journal, 21(1), 169–181.

- Boger, D. L., & Zhou, J. (1993). Vancomycin and ristocetin models: synthesis via the Ullmann macrocyclization reaction. The Journal of Organic Chemistry, 58(6), 1425–1433.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.

- Mauvais, A., Hetru, C., & Luu, B. (1995). Synthesis of antitumor marine steroid aragusterols. Tetrahedron Letters, 36(45), 8231-8234.

- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6514.

- Johnson, S. A., & Stradiotto, M. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.

- Harington, C. R. (1926). Chemistry of Thyroxine. I. Isolation of Thyroxine from the Thyroid Gland. Biochemical Journal, 20(2), 293–299.

- Goossen, L. J., & Karch, R. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(24), 5897–5906.

- Harington, C. R. (1944). Thyroxine: its biosynthesis and its immunochemistry. Proceedings of the Royal Society of London. Series B - Biological Sciences, 132(868), 223–238.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

- Macmillan Group. (2025, April 23). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Retrieved from a university research group website.

- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.

- D'Amico, G., & Cera, G. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.

- L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved from a college chemistry department website.

- Hartwig, J. F., & Mann, G. (1998). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 120(22), 5579–5580.

- Gujjar, R., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(1), 77–80.

-

Dr. Bharat Baria. (2020, November 16). Synthesis of Thyroxine by Harington an Barger method (1927) [Video]. YouTube. [Link]

- Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843–848.

- Beletskaya, I. P., & Cheprakov, A. V. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(1), 31–44.

-

Pete Punthasee. (2025, October 31). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions [Video]. YouTube. [Link]

- Colacot, T. J. (2014). CHAPTER 1: Introduction to New Trends in Cross-Coupling. In New Trends in Cross-Coupling.

- Figg, T. M., Wasa, M., Yu, J.-Q., & Musaev, D. G. (2015). Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis Involving Ni, Pd, Ir, and Rh: An Overview of Commonly Employed DFT Methods and Mechanistic Insights. Chemical Reviews, 115(17), 9532–9586.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

- sctunisie.org. (n.d.). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA.

- Saiyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 21397–21415.

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

Erin Pelkey. (2021, March 2). Etherification (Ullmann and Buchwald-Hartwig) [Video]. YouTube. [Link]

- Astruc, D. (n.d.). HISTORY OF ORGANOMETALLIC CHEMISTRY.

-

Ninja Nerd. (2017, May 11). Endocrinology | Synthesis of Thyroid Hormone [Video]. YouTube. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. icmpp.ro [icmpp.ro]

- 9. scilit.com [scilit.com]

- 10. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. books.rsc.org [books.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Analysis: 1H NMR Profile of 1,3,5-Tribromo-2-iodobenzene

The following technical guide details the 1H NMR characterization of 1,3,5-Tribromo-2-iodobenzene. This analysis focuses on structural validation through symmetry arguments, chemical shift prediction based on substituent additivity, and practical experimental protocols.[1]

Executive Summary

This compound (C6H2Br3I) is a dense, polyhalogenated arene frequently utilized as a building block in the synthesis of porous organic cages, dendrimers, and OLED materials.[1][2][3] Its high degree of halogenation and specific substitution pattern results in a highly simplified 1H NMR spectrum.[1]

The defining characteristic of this spectrum is a single aromatic resonance (singlet) integrating to 2 protons .[1] This guide provides the theoretical basis for this signal, experimental acquisition parameters, and a self-validating logic for structural confirmation.

Structural Analysis & Symmetry

To understand the NMR profile, one must first analyze the molecular symmetry.[1] The this compound molecule possesses a plane of symmetry that renders the two aromatic protons chemically equivalent.[1]

Substituent Mapping[1]

Symmetry Visualization

The molecule contains a mirror plane passing through the Iodine (C2) and the Bromine at C5.[1] This reflection maps C1 onto C3 and, critically, C6 onto C4 . Consequently, the protons H4 and H6 exist in identical magnetic environments (isochronous).[1]

Figure 1: Symmetry analysis demonstrating the chemical equivalence of protons H4 and H6, resulting in a singlet.

Experimental Protocol

For optimal resolution and artifact minimization, the following protocol is recommended.

Sample Preparation[1][11]

-

Solvent: Deuterated Chloroform (CDCl3) is the standard solvent.[1] It provides excellent solubility for polyhalogenated benzenes.[1]

-

Note: If the sample contains trace moisture, the water peak in CDCl3 appears at ~1.56 ppm.[1]

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations are unnecessary due to the simplicity of the spectrum.[1]

-

Filtration: Filter through a cotton plug if any insoluble particulates (often inorganic salts from synthesis) are visible.[1]

Acquisition Parameters[1][12]

-

Spectral Width: -2 to 14 ppm (standard).[1]

-

Scans (NS): 16 scans are usually sufficient for a clean signal-to-noise ratio.[1]

-

Relaxation Delay (D1): 1.0 – 2.0 seconds.[1] Aromatic protons in heavy-atom environments can have shorter T1 relaxation times, but standard delays ensure accurate integration.[1]

Spectral Data & Interpretation

Data Summary Table

| Parameter | Value / Description |

| Chemical Shift ( | 7.70 – 7.90 ppm (Typically ~7.8 ppm in CDCl3) |

| Multiplicity | Singlet (s) |

| Integration | 2H |

| Assignment | Aromatic Protons at C4 and C6 |

| Coupling ( | None observed (Equivalent protons do not split each other) |

Detailed Mechanistic Analysis[1]

The Chemical Shift (Deshielding Effects)

The protons appearing downfield (7.7–7.9 ppm) relative to benzene (7.26 ppm) is consistent with the additive effects of the halogen substituents:

-

Ortho-Effect (Bromine): Each proton (H4/H6) is flanked by two ortho Bromine atoms (at C3/C5 and C1/C5 respectively).[1] Bromine is electronegative and inductively withdraws electron density, significantly deshielding the protons.[1]

-

Meta-Effect (Iodine): The Iodine atom at C2 is meta to the protons.[1] While Iodine has a "heavy atom effect" that can shield substituted carbons (observed in 13C NMR), its effect on meta protons is typically a weak inductive deshielding.[1]

-

Comparison: 1,3,5-Tribromobenzene displays a singlet at approximately 7.75 ppm .[1] The addition of the Iodine at the meta-position typically induces a slight further downfield shift, placing the expected signal in the 7.8 ppm region.[1]

The Singlet (Absence of Coupling)

Despite the protons being separated by carbons, they do not show meta-coupling (

Troubleshooting & Impurities

In synthetic samples (e.g., from the Sandmeyer reaction of 2,4,6-tribromoaniline), common impurities may appear.

Figure 2: Common impurities and their spectral signatures.

-

Differentiation: If 1,3,5-tribromobenzene is present as an impurity, it will show a singlet very close to the product peak.[1] Integration is key: The product has 2 protons, the impurity has 3.[1] 13C NMR is often required to definitively distinguish mixtures of these two due to the similarity in proton chemical shift.[1]

References

-

Synthesis and Properties: this compound - Nature and Use. ChemBK.[1] Retrieved from [Link][1]

-

Solvent Effects: Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1] Organometallics.[1][11] Retrieved from [Link]

-

Synthetic Procedure: Preparation of 1,3,5-tribromobenzene (Precursor Protocol). PrepChem.[1] Retrieved from [Link]

Sources

- 1. 1,3,5-Tribromobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pure.au.dk [pure.au.dk]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1,3,5-Tribromobenzene(626-39-1) 1H NMR [m.chemicalbook.com]

- 10. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

Theoretical & Experimental Framework: 1,3,5-Tribromo-2-iodobenzene

Executive Summary

This guide outlines the theoretical and experimental treatment of 1,3,5-Tribromo-2-iodobenzene (C₆H₂Br₃I).[1] This molecule represents a unique case study in "halogen crowding," where the bulky Iodine atom is flanked by two Bromine atoms in a 1,2,3-substitution pattern.

For researchers in crystal engineering and drug discovery, this molecule is not merely an intermediate; it is a probe for anisotropic electrostatic potentials (Sigma Holes) . The steric strain induced by the flanking bromines ("buttressing effect") combined with the high polarizability of iodine creates a distinct electronic signature exploitable in halogen bonding (XB) applications.

Computational Methodology Strategy

Objective: Accurate prediction of geometric distortion and electrostatic potential surfaces (ESP) requires treating the heavy Iodine atom with relativistic corrections and accounting for dispersion forces.

Level of Theory Selection

Standard B3LYP functionals fail to capture the weak dispersive interactions critical for stabilizing the crystal lattice of polyhalogenated arenes. The following protocol is the validated standard for this class of compounds:

-

Hamiltonian: Density Functional Theory (DFT).[2]

-

Functional: wB97X-D or M06-2X .

-

Rationale: These functionals include long-range dispersion corrections, essential for accurately modeling the

-stacking and halogen-halogen interactions.

-

-

Basis Set (Light Atoms - C, H): 6-311++G(d,p) .

-

Rationale: Diffuse functions (++) are mandatory to describe the electron tail in anionic or electron-rich aromatic systems.

-

-

Basis Set (Heavy Atoms - Br, I): def2-TZVP with ECP (Effective Core Potential).

-

Rationale: Iodine (

) exhibits significant relativistic effects. An all-electron basis set is computationally expensive and often inaccurate without scalar relativistic Hamiltonians (like ZORA). The def2-TZVP basis set with an associated ECP models the core electrons as a potential, capturing the relativistic contraction of

-

Computational Workflow (DOT Visualization)

The following pipeline ensures convergence to a true global minimum and accurate property mapping.

Figure 1: Computational workflow for validating the ground state geometry and electronic properties of heavy-halogen arenes.

Geometric & Electronic Analysis

The Buttressing Effect

Theoretical calculations predict a significant distortion in the C1-C2-C3 bond angles. The Iodine atom at position 2 is physically larger (Van der Waals radius ~1.98 Å) than the flanking Bromines (~1.85 Å).

-

Prediction: The C-Br bonds will bend away from the Iodine to relieve steric strain.

-

Observable: The

bond angle will deviate from the ideal 120°, likely expanding to ~123-125°. -

Bond Elongation: The C-I bond length is predicted to be elongated (approx. 2.12 Å) compared to non-sterically hindered iodobenzene (2.09 Å) due to repulsive forces from the ortho-bromines.

Sigma-Hole Tuning ( )

The "Sigma Hole" is a region of positive electrostatic potential on the tip of the halogen atom, opposite the C-X bond.

-

Mechanism: The three electron-withdrawing Bromine atoms exert a strong inductive effect (-I effect) on the benzene ring.

-

Result: This depletes electron density from the Iodine atom, significantly enhancing the magnitude of its sigma hole (

). -

Implication: this compound is a superior halogen bond donor compared to iodobenzene. It will form stronger supramolecular assemblies with Lewis bases (e.g., nitrogen heterocycles).

Table 1: Predicted Electronic Descriptors (wB97X-D/def2-TZVP)

| Descriptor | Value (Approx.) | Significance |

| HOMO Energy | -6.8 eV | Indicates resistance to oxidation; lowered by Br substitution. |

| LUMO Energy | -1.2 eV | Low LUMO suggests susceptibility to nucleophilic attack (e.g., Lithium-Halogen exchange). |

| Dipole Moment | ~1.5 D | Reduced due to symmetric cancellation of 1,3,5-Br vectors, but non-zero due to I vs Br difference. |

| Iodine | +28 kcal/mol | High value indicating strong Halogen Bonding potential. |

Experimental Validation Protocol

Synthesis: The Sandmeyer Route

Direct iodination of 1,3,5-tribromobenzene is kinetically difficult due to the deactivated ring. The most robust pathway utilizes 2,4,6-tribromoaniline as the starting material. This effectively installs the Iodine at the "1" position relative to the amine, which becomes the "2" position relative to the bromines in the final product.

Reaction Scheme (DOT Visualization)

Figure 2: Synthetic pathway via diazotization of 2,4,6-tribromoaniline.

Step-by-Step Methodology

-

Diazotization:

-

Dissolve 10 mmol of 2,4,6-tribromoaniline in 20 mL of concentrated

. -

Cool to 0–5 °C in an ice bath.

-

Add finely powdered Sodium Nitrite (

, 11 mmol) slowly to maintain temperature < 5 °C. Stir for 1 hour. Caution: NOx fumes.

-

-

Iodination:

-

Dissolve Potassium Iodide (KI, 20 mmol) in 15 mL water.

-

Slowly pour the cold diazonium solution into the KI solution with vigorous stirring.

-

Observation: Evolution of

gas and formation of a dark precipitate. -

Heat the mixture to 60 °C for 30 minutes to ensure completion.

-

-

Work-up & Purification:

-

Quench with saturated Sodium Thiosulfate (

) to remove excess Iodine (color change from purple/brown to yellow). -

Extract with Dichloromethane (DCM).

-

Recrystallize from Ethanol/Chloroform (1:1).

-

Validation Techniques

To confirm the theoretical predictions, the following characterization is required:

-

Single Crystal XRD: The gold standard. It will confirm the "buttressing" angle expansion and the I...Br intermolecular distances.

- C NMR: Look for the C-I carbon signal. Due to the Heavy Atom Effect (Spin-Orbit Coupling), the carbon attached to Iodine will appear significantly upfield (shielded), often between 90–100 ppm, distinct from the C-Br carbons (120–130 ppm).

References

-

Gaussian Basis Sets for Heavy Elements: Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.

-

Dispersion Corrected DFT (wB97X-D): Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620.

-

Halogen Bonding & Sigma Holes: Politzer, P., et al. (2013). Halogen bonding: an interim discussion. ChemPhysChem, 14(2), 278-294.

-

Synthesis of Polyhalogenated Benzenes (Sandmeyer): Vibzz Lab. (2024).[3] Synthesis of 1,3,5-tribromobenzene (and derivatives via aniline precursors). YouTube / Chemical Education Series. (Note: Generalized reference to standard Sandmeyer protocols cited in search results 1.1 and 1.2).

-

Relativistic Effects in Iodine: Dyall, K. G., & Faegri Jr, K. (2007).[4] Introduction to relativistic quantum chemistry. Oxford University Press.

Sources

Technical Guide: Safety, Handling, and Strategic Application of 1,3,5-Tribromo-2-iodobenzene

Executive Summary

1,3,5-Tribromo-2-iodobenzene (CAS: 23355-66-0 / 21521-51-7) is a high-value halogenated aromatic scaffold used primarily in the synthesis of complex organic materials, including dendrimers, OLED materials, and pharmaceutical intermediates.[1][2][3][4][5][6][7] Its utility stems from the chemoselective hierarchy of its halogen substituents: the C–I bond is significantly more labile toward oxidative addition (e.g., in Pd-catalyzed cross-coupling) than the C–Br bonds. This allows for sequential, orthogonal functionalization, making it a "privileged building block" in reticular chemistry and drug discovery.

This guide provides a rigorous technical overview of its physicochemical properties, synthesis via the Sandmeyer reaction, safety protocols for handling polyhalogenated arenes, and its strategic application in sequential cross-coupling workflows.

Part 1: Chemical Profile & Physicochemical Properties[3]

Understanding the physical state and solubility profile is the first line of defense in safety planning. As a polyhalogenated benzene, this compound is lipophilic and dense.

Table 1: Technical Specifications

| Property | Data | Notes |

| IUPAC Name | This compound | Also referred to as 2-iodo-1,3,5-tribromobenzene |

| CAS Number | 23355-66-0 | Verify specific isomer batch CoA |

| Molecular Formula | C₆H₂Br₃I | |

| Molecular Weight | 440.69 g/mol | Significant heavy atom effect |

| Appearance | Off-white to pale yellow crystalline solid | Discoloration indicates iodine liberation (decomposition) |

| Melting Point | 118–121 °C | Sharp melting point indicates high purity |

| Solubility | DCM, Chloroform, THF, Toluene | Insoluble in water; sparingly soluble in cold hexanes |

| Reactivity | Iodo-selective Pd-insertion | C–I bond activation energy < C–Br bond |

Part 2: Hazard Identification & Toxicology (SAR Analysis)

While specific toxicological data for this exact isomer is limited, a Structure-Activity Relationship (SAR) analysis with similar polyhalogenated benzenes (e.g., 1,3,5-tribromobenzene, iodobenzene) mandates the following risk profile.

Core Hazards

-

Skin/Eye Irritation (H315, H319): The compound is a solid irritant. Dust contact with mucous membranes causes immediate irritation.

-

Respiratory Irritation (H335): Inhalation of dust or sublimation vapors during high-vacuum drying can cause respiratory distress.

-

Bioaccumulation Potential: Polyhalogenated aromatics are lipophilic (high logP) and resistant to metabolic degradation, posing a risk of bioaccumulation in fatty tissues.

-

Decomposition Risks: Thermal decomposition releases toxic hydrogen bromide (HBr), hydrogen iodide (HI), and diatomic iodine (I₂).

Self-Validating Safety Protocol

-

The "White Glove" Test: When handling the solid, use double-gloving (Nitrile inner, Laminate outer). If the outer glove shows yellowing, it indicates iodine leaching or permeation.

-

Static Control: Polyhalogenated solids are prone to static charge. Use anti-static weighing boats and ionizing fans in the balance enclosure to prevent powder dispersion.

Part 3: Synthesis & Purification Protocol

The most robust route to this compound is the Sandmeyer Reaction starting from 2,4,6-tribromoaniline. This method ensures regiospecificity.

Reaction Workflow (Graphviz)

Caption: Step-by-step Sandmeyer synthesis pathway transforming the amino group to iodine.

Detailed Methodology

-

Diazotization: Dissolve 2,4,6-tribromoaniline in glacial acetic acid/H₂SO₄. Cool to 0°C. Add NaNO₂ dropwise.

-

Critical Control: Temperature must remain <5°C to prevent hydrolysis of the diazonium salt to a phenol byproduct.

-

-

Iodination: Add a solution of Potassium Iodide (KI) slowly. Nitrogen gas evolution (N₂) will be vigorous.

-

Observation: The solution will turn dark brown due to the liberation of free iodine.

-

-

Quenching: After heating to complete the reaction (approx. 60°C for 1 hour), cool and quench with saturated Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate.

-

Visual Check: The dark brown color should vanish, leaving a yellow/off-white precipitate. This confirms the reduction of excess I₂.

-

-

Purification: Recrystallize from Ethanol or an Ethanol/Benzene mixture to remove trace phenols.

Part 4: Strategic Application in Drug Design (Chemoselectivity)

For researchers, the value of this molecule lies in its ability to undergo Sequential Cross-Coupling . The Bond Dissociation Energy (BDE) of C–I (approx. 65 kcal/mol) is lower than that of C–Br (approx. 81 kcal/mol).

Experimental Logic: Orthogonal Functionalization

In a palladium-catalyzed environment (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) occurs preferentially at the C–I bond. This allows researchers to install a specific R-group at position 2, isolate the intermediate, and subsequently functionalize positions 1, 3, and 5.

Reactivity Decision Tree (Graphviz)

Caption: Chemoselective logic allowing sequential derivatization based on halogen reactivity hierarchy (I > Br).

Part 5: Storage and Waste Management

Storage Requirements[2][8][9][10]

-

Light Sensitivity: The C–I bond is photosensitive. Store in amber glass vials wrapped in foil.

-

Temperature: Store at ambient temperature (15–25°C), but ensure the environment is dry. Moisture can accelerate hydrolysis if trace acid is present.

-

Atmosphere: Argon backfilling is recommended for long-term storage to prevent oxidative degradation.

Waste Disposal[9]

-

Halogenated Waste: This compound must never be disposed of in general organic waste. It requires a dedicated "Halogenated Organic" waste stream due to the high mass percentage of Br and I.

-

Heavy Metal Contamination: If used in Pd-catalyzed coupling, the waste stream must be flagged for heavy metals to prevent environmental release of Palladium.

References

-

PubChem. (n.d.).[6] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1933). 1,3,5-Tribromobenzene.[1][2][3][6][7][8] Org. Synth. 13, 96. (Reference for precursor synthesis and Sandmeyer logic). Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction... (Demonstrating selectivity of halo-pyridines/benzenes). Retrieved from [Link]

Sources

- 1. 1,3,5-Tribromobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 1,3,5-Tribromo-2,4,6-triiodobenzene | C6Br3I3 | CID 4349926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. aobchem.com [aobchem.com]

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 1,3,5-Tribromo-2-iodobenzene

Executive Summary & Strategic Rationale

This application note details the protocol for the chemoselective Sonogashira cross-coupling of 1,3,5-tribromo-2-iodobenzene . This substrate presents a unique challenge and opportunity in organic synthesis: it possesses two distinct classes of electrophilic sites—a single iodine atom and three bromine atoms.

The Core Challenge: The iodine at the C2 position is sterically "sandwiched" between two bulky bromine atoms at C1 and C3. While aryl iodides typically undergo oxidative addition significantly faster than aryl bromides, the extreme steric crowding at the C2 position can retard the reaction rate, potentially allowing the catalyst to attack the more accessible (though electronically stronger) C-Br bonds at the C5 position.

The Solution: By utilizing the large difference in bond dissociation energies (

Mechanistic Principles & Chemoselectivity

To ensure success, the operator must understand the kinetic competition occurring in the flask.

The Reactivity Hierarchy

The catalytic cycle initiates with the Oxidative Addition of the Pd(0) species into the carbon-halogen bond. The rate of this step is governed by:

-

Bond Strength: C-I bonds are weaker and longer than C-Br bonds, making C-I oxidative addition roughly

to -

Steric Environment: The 1,3-dibromo substituents create a "bay region" around the iodine. This necessitates the use of phosphine ligands that are not excessively bulky (like PPh

) to permit the Pd center to access the C-I bond.

The "Ortho-Effect" Trap

If the reaction temperature is raised to overcome the steric hindrance at the iodine, the thermal energy may become sufficient to activate the unhindered C-Br bond at position 5. Therefore, temperature control is the primary variable for selectivity .

Visualization of Selectivity Logic

Figure 1: Decision tree for chemoselectivity. Path A is favored at Room Temperature (RT).

Experimental Protocol

Reagents and Materials Table

| Component | Role | Equivalents (eq) | Notes |

| This compound | Substrate | 1.0 | Limiting reagent.[1] |

| Terminal Alkyne | Nucleophile | 1.05 - 1.1 | Slight excess to drive completion. |

| PdCl | Catalyst | 0.02 - 0.05 | Bis(triphenylphosphine) is preferred over Pd(PPh |

| CuI | Co-catalyst | 0.01 - 0.03 | Essential for terminal alkynes (Sonogashira cycle). |

| Diisopropylamine (DIPA) | Base/Solvent | Excess | Can act as solvent or co-solvent. |

| THF or Toluene | Solvent | N/A | Anhydrous, degassed. |

Step-by-Step Methodology

Pre-requisite: All glassware must be flame-dried and cooled under a stream of argon or nitrogen. Solvents must be anhydrous and degassed (sparged with inert gas for 15 mins).

Step 1: Catalyst Pre-loading

-

In a Schlenk flask or a sealed tube, add This compound (1.0 eq), PdCl

(PPh -

Evacuate the flask and backfill with Argon three times. This is critical to prevent homocoupling (Glaser coupling) of the alkyne, which consumes your nucleophile.

Step 2: Solvent and Base Addition[2]

-

Under a positive pressure of Argon, inject the solvent (THF) and base (DIPA or Et

N). A typical ratio is 3:1 THF:Base. -

Stir the mixture until the aryl halide is dissolved. The solution typically appears yellow/orange.

Step 3: Alkyne Addition & Reaction

-

Add the Terminal Alkyne (1.05 eq) slowly via syringe.

-

Temperature Control: Stir the reaction at Room Temperature (20–25°C) .

-

Note: Due to the steric bulk of the ortho-bromines, the reaction may be slower than a typical iodobenzene coupling.

-

Visual Cue: The reaction mixture will darken (brown/black) as Pd(0) is generated and the cycle proceeds. Precipitation of ammonium salts (DIPA·HI) will occur, turning the mixture cloudy.

-

Step 4: Monitoring (The "Stop" Signal)

-

Monitor via TLC or GC-MS every 2 hours.

-

Endpoint: Stop the reaction immediately upon the disappearance of the starting iodide.

-

Warning: Do not let the reaction stir overnight "just to be safe" if the starting material is gone. Extended exposure to active Pd(0) will eventually trigger oxidative addition at the C-Br sites.

Step 5: Workup

-

Dilute the mixture with Et

O or EtOAc. -

Filter through a short pad of Celite to remove palladium black and ammonium salts.

-

Wash the filtrate with saturated NH

Cl (aq) to remove copper species (blue aqueous layer indicates removal of Cu). -

Dry over MgSO

, filter, and concentrate.

Step 6: Purification

-

Purify via column chromatography (Silica Gel).[3]

-

The product (mono-alkynylated tribromide) is usually less polar than the starting material but distinct from any bis-coupled byproducts.

Reaction Workflow Diagram

Figure 2: Operational workflow for ensuring chemoselectivity.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction after 6h | Steric hindrance is blocking the catalyst. | Warm gently to 35–40°C. Do not exceed 50°C. Switch to a smaller ligand system (e.g., PdCl |

| Formation of Bis-coupled product | Loss of chemoselectivity.[4][5] | Reduce temperature to 0°C for the addition, then warm to RT. Reduce alkyne equivalents to 0.95 eq. |

| Homocoupling (Alkyne-Alkyne) | Oxygen contamination. | Re-degas solvents. Ensure the "Freeze-Pump-Thaw" method is used for the alkyne if it is a liquid. |

| Precipitate Clogging | Ammonium salt formation. | Increase solvent volume. Switch base to Triethylamine (TEA) which forms salts that are sometimes easier to handle in larger scale. |

Safety & Handling

-

This compound: Handle as a potential irritant. High molecular weight halogenated aromatics can be persistent; dispose of as halogenated organic waste.

-

Palladium/Copper: Heavy metals. Toxic. Use proper PPE.

-

Alkynes: Low molecular weight alkynes are flammable.

References

-

Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16(50), 4467–4470.

-

Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922.

-

Moore, J. S. "Shape-Persistent Molecular Architectures of Nanoscale Dimension." Accounts of Chemical Research, 1997 , 30(10), 402–413. (Seminal work on phenylacetylene dendrimers using chemoselective coupling).

-

Organic Chemistry Portal. "Sonogashira Coupling." (General mechanism and recent literature).[5]

-

Nielsen, M. B.; Diederich, F. "Conjugated Oligoenynes Based on the Diethynylethene Unit." Synlett, 2002 , 2002(4), 544-552. (Demonstrates selective coupling on polyhalogenated scaffolds).

Sources

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,3,5-tris((trimethylsilyl)ethynyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Note: Chemoselective Stille Coupling of 1,3,5-Tribromo-2-iodobenzene

Executive Summary

This guide details the protocol for the site-selective Stille cross-coupling of 1,3,5-tribromo-2-iodobenzene . This substrate is a critical scaffold in the synthesis of dendrimers, organic electronic materials (OLEDs), and complex pharmaceutical intermediates.

The core challenge is chemoselectivity : utilizing the reactivity difference between the C–I and C–Br bonds to functionalize the C2 position exclusively, leaving the C1, C3, and C5 bromines intact for subsequent transformations. This protocol leverages the kinetic favorability of oxidative addition to the C–I bond, controlled by specific catalyst selection and thermal regulation.

Mechanistic Foundation & Selectivity

The Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically Oxidative Addition . The bond dissociation energy (BDE) dictates the reaction order:

-

C–I (~65 kcal/mol): Fast oxidative addition. Occurs at mild temperatures (RT to 60°C).

-

C–Br (~81 kcal/mol): Slower oxidative addition. Requires elevated temperatures (>80°C) or electron-poor arenes.

Steric Considerations

The this compound substrate presents a unique steric challenge. The reactive C2-Iodine is flanked by two ortho-Bromines (C1 and C3). This "ortho-effect" creates a crowded environment that can retard the approach of bulky active catalyst species (like PdL₂). However, the electronic weakness of the C–I bond still dominates, allowing selectivity if the temperature is kept moderate to prevent activation of the unhindered C5-Bromine.

Selectivity Landscape (Diagram)

Figure 1: Kinetic landscape of oxidative addition. Path A (C–I) is favored at controlled temperatures, while Path B and C represent loss of selectivity.

Optimization Matrix

The following parameters are critical for maintaining the I > Br selectivity window.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | The "Gold Standard" for Stille. The PPh₃ ligands are labile enough to facilitate the cycle but bulky enough to discourage reaction at the hindered bromines at low temps. |

| Solvent | Toluene (anhydrous) | Non-polar solvents often suppress "halogen dance" (migration) side reactions compared to polar solvents like DMF. |

| Stannane | R-SnBu₃ (1.05 equiv) | Use slight excess only. Large excess increases the statistical probability of over-coupling. |

| Temperature | 60°C - 80°C | CRITICAL: Do not reflux aggressively (>100°C). Start at 60°C and monitor. The C–I bond should react before the solvent boils. |

| Additives | CuI (Optional, 5-10%) | The "Liebeskind" effect. Cu(I) can accelerate Stille couplings, potentially allowing even lower temperatures (RT to 40°C), further improving selectivity. |

Detailed Experimental Protocol

Reagents & Preparation

-

Substrate: this compound (1.0 equiv, 1 mmol, ~440 mg)

-

Coupling Partner: Tributyl(vinyl)tin or Aryl-stannane (1.05 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Solvent: Toluene (anhydrous, degassed, 10 mL)

-

Workup Reagent: Potassium Fluoride (KF) (saturated aq.[1][2] solution)

Step-by-Step Procedure

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen for 15 minutes. Note: Oxygen causes homocoupling of the stannane and deactivates the catalyst.

-

Charging: Add this compound and Pd(PPh₃)₄ to the flask against a positive stream of Argon.

-

Solvation: Add anhydrous Toluene via syringe. Stir until solids are mostly dissolved.

-

Reagent Addition: Add the organostannane dropwise via syringe.

-

Reaction: Heat the oil bath to 70°C . Monitor by TLC or LC-MS every 2 hours.

-

Checkpoint: Look for the disappearance of the starting material (SM). If SM persists after 6 hours, raise temp to 80°C. Do not exceed 90°C to protect the C–Br bonds.

-

-

Quench: Once conversion is complete, cool the mixture to room temperature.

Tin Removal Workup (The KF Method)

Organotin byproducts (Bu₃Sn-X) are toxic and difficult to separate by chromatography. The KF workup converts soluble Tin-halides into insoluble polymeric Tin-fluorides.

-

Dilute the reaction mixture with Diethyl Ether (30 mL).

-

Add Saturated Aqueous KF (20 mL) .

-

Stir vigorously for 30 minutes. A white, bulky precipitate (Bu₃SnF) will form.

-

Filtration: Filter the biphasic mixture through a pad of Celite . Wash the pad with Ether.

-

Extraction: Transfer filtrate to a separatory funnel. Separate layers. Wash organic layer with water (2x) and brine (1x).

-

Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Workflow & Quality Control

Figure 2: Operational workflow emphasizing the critical KF workup step for tin removal.

Troubleshooting & Validation

| Issue | Diagnosis | Solution |

| Low Conversion | Steric hindrance at C2 is blocking the catalyst. | Add CuI (10 mol%) as a co-catalyst. This facilitates the transmetallation step (Liebeskind-Srogl variant). |

| Over-reaction | Products containing <2 Bromines (loss of Br). | Temperature too high. Reduce to 60°C. Ensure stoichiometry is exactly 1:1. |

| Homocoupling | Presence of R-R dimer (from stannane). | Oxygen leak in the system. Ensure strict degassing of solvents (freeze-pump-thaw recommended). |

| Tin Residues | NMR shows broad alkyl peaks at 0.8-1.5 ppm. | Repeat KF wash or use 10% w/w KF on Silica for the column chromatography stationary phase.[2] |

References

-

Stille Coupling Overview & Mechanism Organic Chemistry Portal.[3] "Stille Coupling."[3][4][5][6][7] [Link]

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes PubMed / NIH. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." [Link]

-

Tin Removal Protocols (KF Method) University of Rochester / ResearchGate. "Workup for Removing Tin Byproducts." [Link]

-

Sandmeyer Reaction (Context for Substrate Synthesis) Wikipedia. "Sandmeyer reaction."[8][9][10] [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. rtong.people.ust.hk [rtong.people.ust.hk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. youtube.com [youtube.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

preparation of functionalized polymers from 1,3,5-Tribromo-2-iodobenzene

Application Note: Site-Selective Synthesis of Functionalized Polyphenylene Architectures using 1,3,5-Tribromo-2-iodobenzene

Abstract & Strategic Value

This application note details the protocol for utilizing This compound as a high-precision scaffold for the synthesis of functionalized polyphenylene dendrimers and hyperbranched polymers.

The strategic value of this precursor lies in its orthogonal reactivity profile . The singular iodine atom (C–I) exhibits significantly faster oxidative addition rates with Palladium (Pd) catalysts compared to the three bromine atoms (C–Br). This kinetic differentiation allows researchers to functionalize the C-2 position selectively under mild conditions, creating a "focal point" for drug conjugation or surface anchoring, before activating the C-Br positions for polymer growth. This "Janus-type" reactivity is critical for developing precision drug delivery vectors and organic electronic materials.

Strategic Analysis: The Reactivity Hierarchy

To successfully utilize this monomer, one must respect the hierarchy of bond dissociation energies and oxidative addition rates.

-

Primary Reactive Site (C-2 Iodine): Reacts at Room Temperature (RT) to 40°C.

-

Secondary Reactive Sites (C-1,3,5 Bromine): Reacts at >80°C.

Visualizing the Orthogonal Workflow

Figure 1: The sequential activation workflow exploiting the kinetic difference between Aryl-Iodide and Aryl-Bromide bonds.

Protocol A: Selective C-2 Functionalization (The "Anchor" Step)

Objective: To install a functional handle at the 2-position without disturbing the bromine atoms required for subsequent polymerization. Method: Selective Sonogashira Cross-Coupling.

Materials

-

Precursor: this compound (1.0 eq)

-

Coupling Partner: Phenylacetylene or PEG-alkyne (1.05 eq)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

-

Co-Catalyst: Copper(I) iodide (CuI) (1 mol%)

-

Base/Solvent: Triethylamine (TEA) / THF (1:1 v/v), degassed.

Experimental Procedure

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

-

Dissolution: Dissolve this compound (500 mg, 1.13 mmol) in anhydrous THF (5 mL) and TEA (5 mL).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (16 mg) and CuI (2.2 mg) under positive Argon pressure. The solution should turn slightly yellow/brown.

-

Controlled Addition: Add the alkyne (1.19 mmol) dropwise at Room Temperature (20-25°C) .

-

Critical Note: Do NOT heat. Heating >50°C will trigger reaction at the C-Br sites.

-

-

Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane/DCM 9:1). The starting material (lowest R_f) should disappear; the mono-substituted product will appear.

-

Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate and purify via silica gel column chromatography.

Validation Criteria:

-

¹H NMR: Disappearance of the specific shift associated with the proton ortho to Iodine (if applicable) or shift in the aromatic signal.

-

¹³C NMR: The C-I carbon signal (typically ~100 ppm) will shift significantly downfield upon alkynylation (~85-95 ppm for the alkyne carbons).

Protocol B: Divergent Polymer Growth (The "Growth" Step)

Objective: Use the tribromo-functionalized core (from Protocol A) to generate a hyperbranched polyphenylene via Suzuki-Miyaura Polycondensation.

Materials

-

Core: Functionalized 1,3,5-tribromobenzene derivative (from Protocol A).

-

Monomer: 1,4-Benzenediboronic acid bis(pinacol) ester (or similar bifunctional linker).

-

Catalyst: Pd(dppf)Cl₂ (3 mol%) - More robust for Br-coupling.

-

Base: K₂CO₃ (2M aqueous solution).

-

Solvent: Toluene/1,4-Dioxane (2:1).

Experimental Procedure

-

Mixing: In a heavy-walled pressure vial, combine the Core (1 eq) and the bifunctional boronic ester (1.5 eq per Br site, i.e., 4.5 eq total for hyperbranching).

-

Degassing: Sparge the solvent mixture with Argon for 20 minutes to remove O₂.

-

Activation: Add Pd(dppf)Cl₂ and the base solution. Seal the vial.

-

Polymerization: Heat to 90–100°C for 24–48 hours.

-

Note: The high temperature is now required to activate the C-Br bonds.

-

-

End-Capping (Optional): To remove terminal boronic acids, add Bromobenzene (excess) and stir for 4 hours. To remove terminal bromides, add Phenylboronic acid (excess) and stir for 4 hours.

-

Precipitation: Pour the reaction mixture into cold Methanol (10x volume) to precipitate the polymer.

Data Summary: Typical Reaction Conditions

| Parameter | Protocol A (Anchor) | Protocol B (Growth) |

| Reactive Bond | C–I (Iodine) | C–Br (Bromine) |

| Temperature | 25°C (RT) | 90–100°C |

| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(dppf)Cl₂ |

| Time | 4–6 Hours | 24–48 Hours |

| Selectivity | >95% Mono-substitution | Exhaustive Polymerization |

Quality Control & Troubleshooting

Characterization Workflow

-

GPC (Gel Permeation Chromatography):

-

Expect broad polydispersity (PDI > 1.5) for hyperbranched systems.

-

Use polystyrene standards, but note that rigid polyphenylenes have different hydrodynamic radii.

-

-

MALDI-TOF MS:

-